Cas no 2228769-39-7 (1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyrazole moiety, offering a unique structural framework for applications in medicinal chemistry and agrochemical research. Its rigid cyclopropane ring enhances metabolic stability, while the carboxylic acid group provides versatility for further functionalization. The ethyl-substituted pyrazole contributes to improved solubility and bioavailability. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and high purity make it suitable for precision-driven synthetic workflows. Researchers may leverage its balanced lipophilicity and polarity for optimizing drug-like properties in lead compound development.
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2228769-39-7 structure
Product name:1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:2228769-39-7
MF:C11H16N2O2
MW:208.256942749023
CID:6437636
PubChem ID:165615259

1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-1811768
    • 2228769-39-7
    • Inchi: 1S/C11H16N2O2/c1-4-13-6-8(5-12-13)11(9(14)15)7-10(11,2)3/h5-6H,4,7H2,1-3H3,(H,14,15)
    • InChI Key: OANXSZHKVUDRKJ-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=NN(CC)C=2)CC1(C)C)=O

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.1Ų

1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1811768-10.0g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
10g
$6390.0 2023-06-03
Enamine
EN300-1811768-1.0g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
1g
$1485.0 2023-06-03
Enamine
EN300-1811768-2.5g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
2.5g
$2912.0 2023-09-19
Enamine
EN300-1811768-0.05g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
0.05g
$1247.0 2023-09-19
Enamine
EN300-1811768-1g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
1g
$1485.0 2023-09-19
Enamine
EN300-1811768-0.5g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
0.5g
$1426.0 2023-09-19
Enamine
EN300-1811768-5.0g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
5g
$4309.0 2023-06-03
Enamine
EN300-1811768-0.1g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
0.1g
$1307.0 2023-09-19
Enamine
EN300-1811768-0.25g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
0.25g
$1366.0 2023-09-19
Enamine
EN300-1811768-5g
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228769-39-7
5g
$4309.0 2023-09-19

1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature

Additional information on 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

Introduction to 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228769-39-7)

1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228769-39-7, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its molecular framework combines a cyclopropane ring with a pyrazole moiety, features that are increasingly recognized for their potential in modulating biological pathways. This introduction delves into the compound's chemical properties, synthetic considerations, and its emerging role in contemporary research.

The molecular structure of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is characterized by a rigid cyclopropane core substituted with an ethyl group at the 1-position and a pyrazole ring at the 4-position of the cyclopropane. The presence of the dimethyl group at the 2-position of the cyclopropane further enhances its steric profile, making it an intriguing candidate for exploring structure-activity relationships (SAR). This configuration not only imparts unique electronic and steric properties but also opens up possibilities for diverse interactions with biological targets.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their ability to engage in multiple hydrogen bonding interactions and exhibit favorable pharmacokinetic properties. The pyrazole scaffold, in particular, is well-documented for its role in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The incorporation of a pyrazole moiety into a cyclopropane derivative like 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid may confer additional biological advantages, such as improved solubility and metabolic stability.

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid presents both challenges and opportunities. The cyclopropane ring is known for its strain energy, which can be leveraged to facilitate reactions at functionalized positions. However, the presence of adjacent substituents like the ethyl and pyrazole groups requires careful consideration to prevent unwanted side reactions. Advances in synthetic methodologies have enabled more efficient access to such complex structures, often employing transition metal-catalyzed cross-coupling reactions or directed ortho-metalation strategies.

Recent studies have begun to explore the biological activity of derivatives featuring the pyrazol-cyclopropane motif. For instance, modifications at the 4-position of the pyrazole ring have been shown to influence binding affinity to enzymes and receptors. Similarly, variations in the cyclopropane substituents can alter physicochemical properties such as lipophilicity and polar surface area (PSA). These insights are critical for optimizing lead compounds towards drug-like characteristics.

The potential therapeutic applications of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid are currently under investigation. Preliminary computational studies suggest that this compound may interact with proteins involved in metabolic pathways relevant to inflammation and cancer. Additionally, its structural features make it a promising candidate for further derivatization using fragment-based drug design approaches. By systematically modifying key functional groups while maintaining the core scaffold integrity, researchers aim to identify analogs with enhanced potency and selectivity.

The role of computational chemistry in understanding the behavior of complex molecules like 1-(1-ethyl-1H-pyrazol-4-yll)-2,2-dimethylcyclopropane-l-carboxylic acid cannot be overstated. Molecular docking simulations have been instrumental in predicting binding modes and affinities for potential targets. Furthermore, quantum mechanical calculations provide valuable insights into electronic distributions and reactivity patterns within the molecule. These tools are essential for guiding experimental efforts and reducing attrition rates during drug development pipelines.

In conclusion, 2228769–39–7 represents a fascinating example of how structural innovation can lead to novel bioactive entities. Its combination of a cyclopropane ring with a pyrazole moiety offers multiple avenues for exploration in medicinal chemistry. As research progresses, 2228769–39–7 may emerge as a key intermediate or lead compound for developing new therapeutic agents targeting various diseases.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd